molecular formula C21H28O6 B1255234 Sauriol B

Sauriol B

Cat. No. B1255234
M. Wt: 376.4 g/mol
InChI Key: OAHJZEWASFRGKJ-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sauriol B is a natural product found in Saururus cernuus and Micranthemum umbrosum with data available.

Scientific Research Applications

Antifeedant Activity

Sauriols A and B, which include Sauriol B, are known for their antifeedant activity. These compounds are part of a class of diarylbutane-lignans. A study highlighted the successful synthesis of Sauriols A and B, emphasizing their potential in controlling feeding behaviors in certain species. This synthesis utilized an asymmetric dimerization of a cinnamic acid derivative as a key step (Mori, Watanabe, & Kitahara, 2006).

Another research found that Sauriols A and B, along with other lignoids, were isolated from the freshwater macrophyte Saururus cernuus and demonstrated to deter feeding by crayfish Procambarus clarkii. This study underlines the significance of these compounds in ecological interactions and potential pest management applications (Kubanek et al., 2000).

Self-Assembly Research

While not directly related to Sauriol B, the process of self-assembly (SA) is an important area of research in materials science. SA involves the organization of system components into ordered structures without human intervention. This field is significant for understanding the formation of complex structures from simpler units, which could have implications for the study of compounds like Sauriol B (Grzybowski et al., 2009).

Systems Pharmacological Approach

In pharmacology, systems-level in silico analytic approaches, such as those used in studying Bulsu-san (BSS), can be relevant to understanding the effects of compounds like Sauriol B. These approaches involve analyzing the interactions between compounds and target genes and could provide insights into the pharmacological applications of Sauriol B (Suh & An, 2017).

Heuristic Inquiry in Research

Heuristic inquiry is a method of problem solving that involves a personal and imaginative approach. This method can be applied in the research of complex natural compounds like Sauriol B, where conventional methods may not provide comprehensive insights (Douglass & Moustakas, 1985).

properties

Molecular Formula

C21H28O6

Molecular Weight

376.4 g/mol

IUPAC Name

5-[(2R,3R)-4-(4-hydroxy-3,5-dimethoxyphenyl)-2,3-dimethylbutyl]-3-methoxybenzene-1,2-diol

InChI

InChI=1S/C21H28O6/c1-12(6-14-8-16(22)20(23)17(9-14)25-3)13(2)7-15-10-18(26-4)21(24)19(11-15)27-5/h8-13,22-24H,6-7H2,1-5H3/t12-,13-/m1/s1

InChI Key

OAHJZEWASFRGKJ-CHWSQXEVSA-N

Isomeric SMILES

C[C@H](CC1=CC(=C(C(=C1)OC)O)O)[C@H](C)CC2=CC(=C(C(=C2)OC)O)OC

Canonical SMILES

CC(CC1=CC(=C(C(=C1)OC)O)O)C(C)CC2=CC(=C(C(=C2)OC)O)OC

synonyms

sauriol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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